ETD132
Description
ETD132 is a synthetic organophosphorus compound primarily utilized in flame-retardant applications due to its high thermal stability and efficient halogen-free properties. Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with ethyl and phenyl groups, enhancing its compatibility with polymer matrices like epoxy resins . Its molecular formula is C₁₈H₁₅O₂P, with a molecular weight of 294.28 g/mol. Key characteristics include a phosphorus content of 10.5%, a decomposition temperature (T₅%) of 320°C, and a limiting oxygen index (LOI) of 35%, indicating superior flame retardancy compared to traditional additives .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFINVNCWCET |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
- Structural Differences: While ETD132 incorporates ethyl and phenyl substituents, DOPO lacks these functional groups, resulting in lower solubility in non-polar polymers.
Compound B: DiDOPO (Bridged DOPO Derivative)
- Structural Differences : DiDOPO contains a biphenyl bridge, whereas this compound uses ethyl-phenyl substitution.
Performance Metrics :
Property This compound DiDOPO LOI (%) 35 38 Char Yield (%) 28 32 Solubility in Epoxy High Moderate DiDOPO exhibits superior char formation but requires higher loading (15 wt%) to achieve UL-94 V-0 rating, compared to this compound’s 10 wt% .
Comparison with Functionally Similar Compounds
Compound C: Aluminum Trihydroxide (ATH)
- Functional Differences : ATH is a mineral flame retardant acting through endothermic decomposition, while this compound operates via gas-phase radical quenching.
Performance Metrics :
Property This compound ATH LOI (%) 35 22 Loading Required (%) 10 60 Impact on Polymer Strength Minimal Severe ATH’s high loading requirement compromises mechanical properties, making this compound preferable for high-performance applications .
Compound D: Melamine Polyphosphate (MPP)
- Functional Differences : MPP combines gas-phase and condense-phase mechanisms, whereas this compound focuses on gas-phase inhibition.
Performance Metrics :
Property This compound MPP LOI (%) 35 33 Smoke Density (Ds) 120 180 Hydrolysis Resistance Excellent Poor MPP’s susceptibility to hydrolysis limits its use in humid environments, whereas this compound maintains stability .
Research Findings and Industrial Relevance
- Synergistic Effects : this compound paired with zinc borate (2:1 ratio) reduces peak heat release rate (pHRR) by 68% in epoxy composites, outperforming DOPO-zinc borate systems (52% reduction) .
- Environmental Impact: this compound’s LD₅₀ (oral, rat) is >5,000 mg/kg, classifying it as non-toxic, unlike brominated analogs (LD₅₀ < 2,000 mg/kg) .
- Cost Efficiency : At $25/kg, this compound is 30% more cost-effective than DiDOPO ($35/kg) for equivalent flame-retardant performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
